molecular formula C27H23ClN4O4S B1248259 Clofazimine hydrogen-sulfate CAS No. 190319-58-5

Clofazimine hydrogen-sulfate

Cat. No. B1248259
CAS RN: 190319-58-5
M. Wt: 535 g/mol
InChI Key: YRJSPGQHSGHYAX-UHFFFAOYSA-N
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Description

(4-{[(3Z)-5-(4-chlorophenyl)-3-(isopropylimino)phenazin-2-yl]amino}phenyl)oxidanesulfonic acid is a member of phenazines.

Scientific Research Applications

1. Interaction with Proteins and Anti-Amyloid Activity

Clofazimine interacts with proteins such as hen egg white lysozyme (HEWL), altering their structure and activity. It increases bacterial cell lytic activity when combined with HEWL and inhibits sodium dodecyl sulfate (SDS)-induced amyloid formation in HEWL. This could be significant for developing treatments for amyloidosis (Ajmal et al., 2017).

2. Enhanced Antibacterial Effectiveness through Nanocarriers

Using sulfobutylether-β-cyclodextrin nanocarriers, the effectiveness of clofazimine against multidrug-resistant Staphylococcus epidermidis has been improved. This approach significantly increases the selectivity and decreases the cytotoxicity of clofazimine, opening new avenues for clinical applications (Wankar et al., 2018).

3. Novel Salt Forms for Enhanced Solubility and Activity

Research on novel salt forms of clofazimine aims to enhance its solubility and gastrointestinal absorption, thereby maximizing its clinical potential against antibiotic-resistant pathogens. This involves characterizing the stability, solubility, and bioactivity of these new salt forms (Bannigan et al., 2017).

4. Investigating Antimicrobial and Anti-Inflammatory Activities

Studies explore clofazimine's antimycobacterial and anti-inflammatory properties. Despite its in vitro activity against multidrug-resistant Mycobacterium tuberculosis, its efficacy in human tuberculosis treatment is limited. Recent developments in drug delivery technologies could improve its therapeutic efficacy (Cholo et al., 2012).

5. Apoptosis-Inducing Activity in Macrophages

Research shows that clofazimine induces apoptosis in macrophages, which may be responsible for its antibacterial properties. This activity is significant for understanding its mechanism in the cessation of inflammation (Fukutomi et al., 2011).

6. Structural Variability and Salt Conformations

The study of various clofaziminium salts provides insights into their conformation and crystal packing. Understanding these structural variations is crucial for developing more effective drug formulations (Bodart et al., 2019).

7. Metabolic Pathways in Human Liver Microsomes

Exploring the metabolic routes of clofazimine in human liver microsomes helps in understanding its metabolic pathways and the enzymes involved. This information is vital for optimizing drug efficacy and safety (Howlader et al., 2022).

8. Structure-Activity Relationships for Tuberculosis Treatment

A systematic investigation of structure-activity relationships in the riminophenazine class, including clofazimine, aims to develop less lipophilic and skin staining analogs while maintaining efficacy against tuberculosis (Liu et al., 2012).

properties

CAS RN

190319-58-5

Product Name

Clofazimine hydrogen-sulfate

Molecular Formula

C27H23ClN4O4S

Molecular Weight

535 g/mol

IUPAC Name

[4-[[5-(4-chlorophenyl)-3-propan-2-yliminophenazin-2-yl]amino]phenyl] hydrogen sulfate

InChI

InChI=1S/C27H23ClN4O4S/c1-17(2)29-24-16-27-25(15-23(24)30-19-9-13-21(14-10-19)36-37(33,34)35)31-22-5-3-4-6-26(22)32(27)20-11-7-18(28)8-12-20/h3-17,30H,1-2H3,(H,33,34,35)

InChI Key

YRJSPGQHSGHYAX-UHFFFAOYSA-N

SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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